molecular formula C27H26Cl2N2O5 B12052380 [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12052380
M. Wt: 529.4 g/mol
InChI Key: PUQCSPFYPWINEZ-FJEPWZHXSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, ether, ester, and hydrazone functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of 2-ethoxy-4-formylphenol: This can be achieved by ethoxylation of 4-hydroxybenzaldehyde.

    Synthesis of 2-(4-propan-2-ylphenoxy)acetyl chloride: This involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of a base.

    Hydrazone Formation: The acetyl chloride derivative reacts with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then condensed with 2-ethoxy-4-formylphenol under acidic conditions to form the final product.

    Esterification: The final step involves esterification with 2,4-dichlorobenzoic acid using a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ether groups.

    Reduction: Reduction reactions can target the hydrazone and ester functionalities.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Products may include alcohols and amines.

    Substitution: Products may include halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. The ester and ether groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-ethoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
  • [2-ethoxy-4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Uniqueness

The unique combination of functional groups in [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate provides it with distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential in various scientific and industrial applications

Properties

Molecular Formula

C27H26Cl2N2O5

Molecular Weight

529.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H26Cl2N2O5/c1-4-34-25-13-18(5-12-24(25)36-27(33)22-11-8-20(28)14-23(22)29)15-30-31-26(32)16-35-21-9-6-19(7-10-21)17(2)3/h5-15,17H,4,16H2,1-3H3,(H,31,32)/b30-15+

InChI Key

PUQCSPFYPWINEZ-FJEPWZHXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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